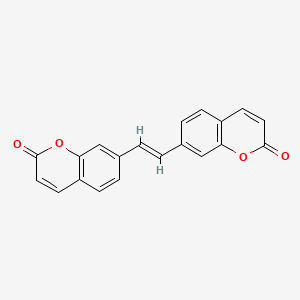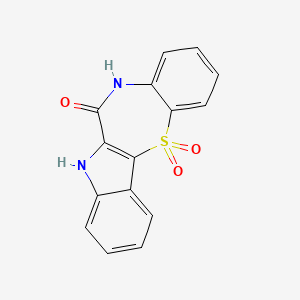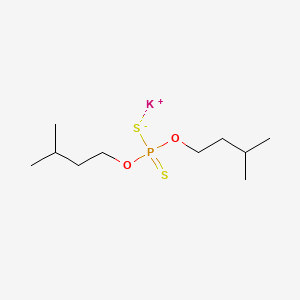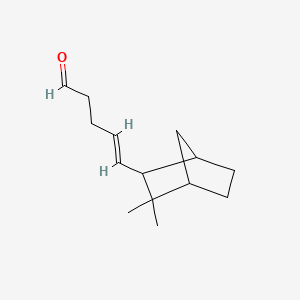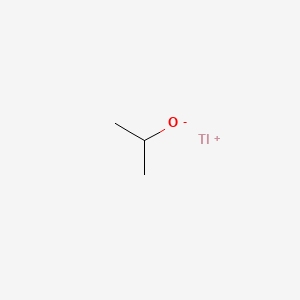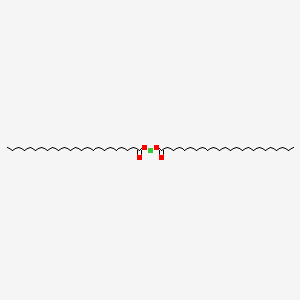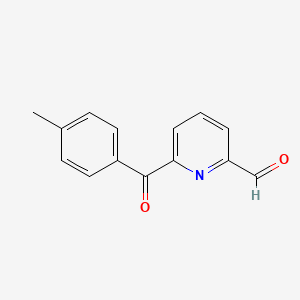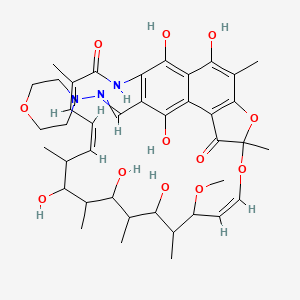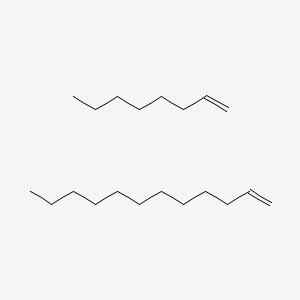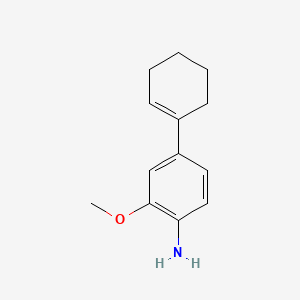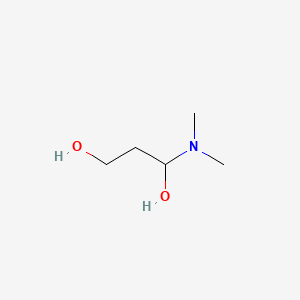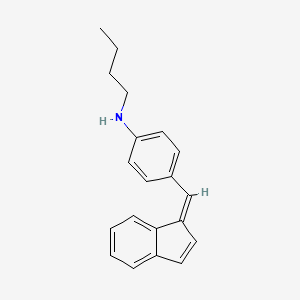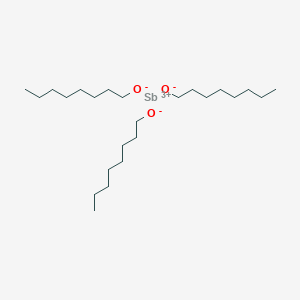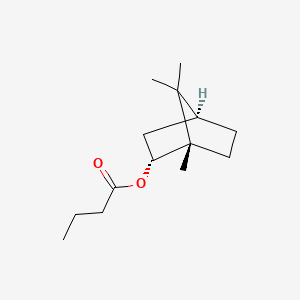
Butyric acid, 2-bornyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bornyl butyrate, also known as butanoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, is an organic compound with the molecular formula C14H24O2. It is a monoterpenoid ester characterized by a pleasant, pine-like aroma. This compound is commonly used in the fragrance and flavor industries due to its aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bornyl butyrate is typically synthesized through the esterification of borneol with butyric acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Borneol+Butyric AcidAcid CatalystBornyl Butyrate+Water
Industrial Production Methods: In industrial settings, the production of bornyl butyrate often involves the use of continuous flow reactors to optimize yield and efficiency. Enzymatic catalysis using lipases has also been explored as a greener alternative to traditional acid catalysis, offering milder reaction conditions and higher selectivity .
Types of Reactions:
Hydrolysis: Bornyl butyrate can undergo hydrolysis in the presence of water and an acid or base catalyst, yielding borneol and butyric acid.
Oxidation: The borneol moiety in bornyl butyrate can be oxidized to camphor using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of bornyl butyrate is less common but can be achieved using reducing agents like lithium aluminum hydride to yield borneol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Chromic acid, potassium permanganate, heat.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products:
Hydrolysis: Borneol and butyric acid.
Oxidation: Camphor.
Reduction: Borneol.
Scientific Research Applications
Bornyl butyrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility and pleasant aroma.
Industry: Widely used in the fragrance and flavor industries to impart pine-like scents to products
Mechanism of Action
The primary mechanism of action of bornyl butyrate involves its interaction with olfactory receptors, which are responsible for detecting its characteristic pine-like aroma. In biological systems, it may exert antimicrobial effects by disrupting microbial cell membranes, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Isobornyl butyrate: Similar structure but with different stereochemistry.
Bornyl acetate: Another ester of borneol, but with acetic acid instead of butyric acid.
Camphor: An oxidized derivative of borneol.
Uniqueness: Bornyl butyrate is unique due to its specific ester linkage with butyric acid, which imparts distinct olfactory properties compared to other esters of borneol. Its pleasant aroma and potential biological activities make it a valuable compound in various applications .
Properties
CAS No. |
85551-27-5 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] butanoate |
InChI |
InChI=1S/C14H24O2/c1-5-6-12(15)16-11-9-10-7-8-14(11,4)13(10,2)3/h10-11H,5-9H2,1-4H3/t10-,11+,14+/m0/s1 |
InChI Key |
VIPNQHBVIDJXJE-MISXGVKJSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1C[C@@H]2CC[C@]1(C2(C)C)C |
Canonical SMILES |
CCCC(=O)OC1CC2CCC1(C2(C)C)C |
density |
0.981-0.991 |
physical_description |
Colourless liquid; Herbaceous aroma |
solubility |
Soluble in oils; Slightly soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


